2-chloro-N-(4-(furan-3-yl)benzyl)benzamide
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Overview
Description
2-chloro-N-(4-(furan-3-yl)benzyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a 4-(furan-3-yl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(furan-3-yl)benzyl)benzamide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 4-(furan-3-yl)benzyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where furan is reacted with a benzyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation Reaction: The benzyl intermediate is then subjected to an amidation reaction with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(furan-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Furanones or other oxidized derivatives.
Reduction Products: Dihydrofurans or other reduced derivatives.
Scientific Research Applications
2-chloro-N-(4-(furan-3-yl)benzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(furan-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-(furan-2-yl)benzyl)benzamide: Similar structure but with the furan ring in a different position.
2-chloro-N-(4-(thiophen-3-yl)benzyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
2-chloro-N-(4-(pyridin-3-yl)benzyl)benzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-chloro-N-(4-(furan-3-yl)benzyl)benzamide is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This uniqueness can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-17-4-2-1-3-16(17)18(21)20-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIJQGZJXSWSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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